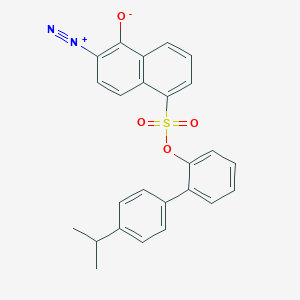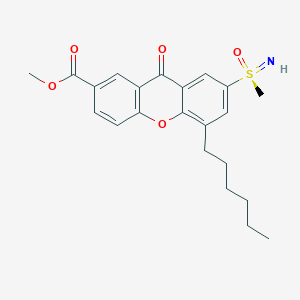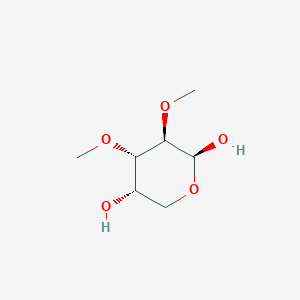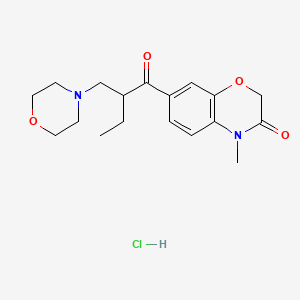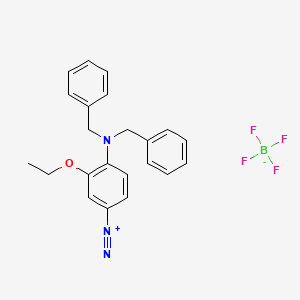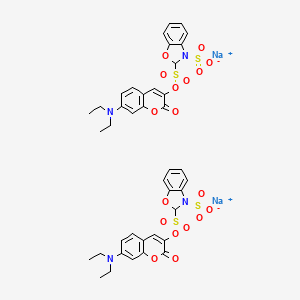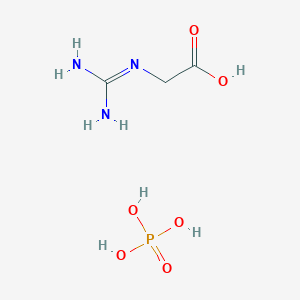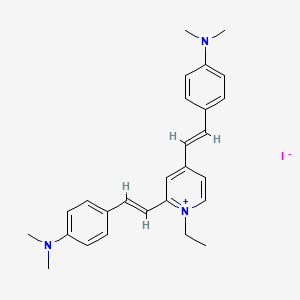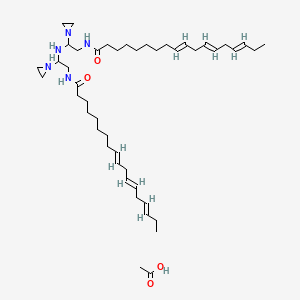
N,N'-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the use of aziridine derivatives and octadeca-9,12,15-trienoic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate include other amide derivatives and compounds with similar functional groups, such as:
- N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-dienamide)
- N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12-enamide)
- N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9-enamide)
Uniqueness
What sets N,N’-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate apart from similar compounds is its specific structure, which includes multiple double bonds in the octadeca-9,12,15-trienamide moiety.
Eigenschaften
CAS-Nummer |
94023-41-3 |
|---|---|
Molekularformel |
C46H79N5O4 |
Molekulargewicht |
766.1 g/mol |
IUPAC-Name |
acetic acid;(9E,12E,15E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethyl]amino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C44H75N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,41-42,47H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |
InChI-Schlüssel |
KTNDFXPDPXIOGH-VZCBAQBXSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCC=CCC=CCC)N1CC1)N2CC2.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


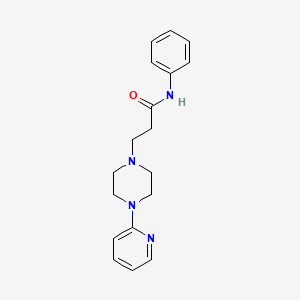
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)

